molecular formula C15H11Cl2N3O2 B4836749 methyl 5-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate

methyl 5-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No.: B4836749
M. Wt: 336.2 g/mol
InChI Key: QDONASBRJAKTTL-UHFFFAOYSA-N
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Description

Methyl 5-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a 2,4-dichlorophenyl group and a methyl ester group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with a suitable pyrimidine derivative under acidic or basic conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the ester, converting it to an alcohol.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 5-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of methyl 5-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • Methyl 5-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
  • Ethyl 5-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Comparison: Methyl 5-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate is unique due to the presence of the 2,4-dichlorophenyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, such as solubility and metabolic stability, making it a distinct candidate for various applications.

Properties

IUPAC Name

methyl 5-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3O2/c1-8-5-14-18-12(10-4-3-9(16)6-11(10)17)7-13(15(21)22-2)20(14)19-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDONASBRJAKTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1)C3=C(C=C(C=C3)Cl)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 5-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
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methyl 5-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
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methyl 5-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
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methyl 5-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
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methyl 5-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate

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